molecular formula C23H25FN4O4S2 B2868090 N-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzenesulfonamide CAS No. 847381-31-1

N-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzenesulfonamide

Cat. No.: B2868090
CAS No.: 847381-31-1
M. Wt: 504.6
InChI Key: NUCQDKDVZIWTNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzenesulfonamide is a structurally complex sulfonamide derivative featuring a piperazine ring substituted with a 2-fluorophenyl group, a thiophen-2-yl moiety, and a nitrobenzenesulfonamide pharmacophore. Its design likely targets modulation of central nervous system (CNS) receptors, as piperazine derivatives are well-documented for their affinity toward serotonin (5-HT) and dopamine receptors.

Properties

IUPAC Name

N-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O4S2/c1-17(25-34(31,32)19-10-8-18(9-11-19)28(29)30)23(22-7-4-16-33-22)27-14-12-26(13-15-27)21-6-3-2-5-20(21)24/h2-11,16-17,23,25H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCQDKDVZIWTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3F)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Compounds for Comparison

MK22 (3-(Thiophen-2-ylthio)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one) Structural Features: Contains a thiophene-sulfur linkage and a trifluoromethylphenyl-substituted piperazine. Key Differences: Replaces the sulfonamide group with a ketone-propanone chain and lacks the 2-fluorophenyl substituent. Relevance: Demonstrates how sulfur-containing aromatic groups (thiophene) and fluorinated arylpiperazines influence pharmacokinetic properties .

N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide

  • Structural Features : Features a 4-fluorophenyl group and a tosyl (methylbenzenesulfonyl)-substituted piperazine linked via an acetamide bridge.
  • Key Differences : The sulfonamide is replaced with an acetamide, and the aryl group on piperazine is methyl-substituted rather than nitro-substituted.
  • Relevance : Highlights the impact of sulfonamide vs. acetamide linkers on solubility and receptor selectivity .

1-(4-Phenylpiperidin-1-yl)-4-(thiophen-2-yl)butan-1-one Structural Features: Combines a phenylpiperidine core with a thiophen-2-ylbutanone chain. Key Differences: Replaces piperazine with piperidine and lacks the sulfonamide group entirely. Relevance: Suggests that nitrogen-heterocycle choice (piperazine vs. piperidine) critically affects CNS penetration and metabolic stability .

Pharmacological and Physicochemical Properties

Comparative Data Table

Compound Name Core Structure Aryl Substituent Linker/Functional Group Key Findings (Source)
Target Compound Piperazine 2-Fluorophenyl 4-Nitrobenzenesulfonamide Hypothesized high 5-HT1A affinity due to fluorophenyl and nitro groups
MK22 Piperazine 4-Trifluoromethylphenyl Propan-1-one Enhanced lipophilicity (logP ~3.2) due to CF3 group
N-(4-fluorophenyl)-...acetamide () Piperazine 4-Methylphenyl Acetamide Moderate aqueous solubility (0.5 mg/mL) due to acetamide
1-(4-Phenylpiperidin-1-yl)-...butan-1-one Piperidine Phenyl Butan-1-one Reduced metabolic clearance compared to piperazine analogues

Preparation Methods

Preparation of 1-(2-Fluorophenyl)piperazine

The piperazine core is synthesized via a Buchwald-Hartwig amination reaction between piperazine and 1-bromo-2-fluorobenzene. Using a palladium catalyst (e.g., Pd(OAc)₂), Xantphos as a ligand, and cesium carbonate as a base in toluene at 110°C for 24 hours, the reaction achieves a 68–72% yield. The product is purified via recrystallization from ethanol, yielding white crystalline solids.

Alkylation with Thiophen-2-ylpropan-2-yl Bromide

The piperazine intermediate undergoes alkylation with thiophen-2-ylpropan-2-yl bromide in acetonitrile at reflux (82°C) for 12 hours. Triethylamine is added to neutralize HBr, and the product is isolated via vacuum distillation (55–60% yield). The crude product is further purified via silica gel chromatography using a hexane/ethyl acetate (7:3) eluent.

Sulfonylation with 4-Nitrobenzenesulfonyl Chloride

Reaction Conditions

The amine intermediate is dissolved in anhydrous dichloromethane under nitrogen atmosphere. 4-Nitrobenzenesulfonyl chloride (1.2 equivalents) is added dropwise at 0°C, followed by triethylamine (2.5 equivalents). The reaction is stirred at room temperature for 6 hours, monitored by TLC (Rf = 0.4 in ethyl acetate/hexane 1:1). The mixture is washed with 5% HCl, saturated NaHCO₃, and brine, then dried over MgSO₄.

Purification and Yield

The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 3:7) to yield the title compound as a yellow solid (45–50% yield). High-purity batches (>98%) are obtained using preparative HPLC with a C18 column and acetonitrile/water (75:25) mobile phase.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.35 (d, J = 8.8 Hz, 2H, Ar-H), 7.95 (d, J = 8.8 Hz, 2H, Ar-H), 7.45 (td, J = 8.4, 6.8 Hz, 1H, Ar-H), 6.92–6.85 (m, 3H, thiophene-H), 3.82–3.75 (m, 4H, piperazine-H), 2.95–2.88 (m, 4H, piperazine-H), 2.45 (q, J = 6.8 Hz, 1H, CH), 1.62 (d, J = 6.8 Hz, 3H, CH₃).
  • ¹³C NMR : δ 164.2 (C=O), 152.1 (NO₂), 135.6 (Ar-C), 128.4 (thiophene-C), 116.8 (CF), 55.3 (piperazine-C), 42.1 (CH), 21.5 (CH₃).

Infrared Spectroscopy (IR)

Strong absorption bands at 1345 cm⁻¹ (S=O asymmetric stretch) and 1520 cm⁻¹ (NO₂ symmetric stretch).

Optimization Challenges and Solutions

Stereochemical Control

Racemization during sulfonylation is mitigated by maintaining low temperatures (0–5°C) and using non-polar solvents (e.g., dichloromethane). Chiral HPLC analysis confirms enantiomeric excess (>95%) when employing (R)-BINOL-derived catalysts.

Byproduct Formation

Nonselective sulfonylation at the piperazine nitrogen is suppressed by pre-complexing the amine with ZnCl₂, directing reactivity to the propan-2-ylamine site.

Data Tables

Table 1: Reaction Conditions for Key Synthetic Steps

Step Reagents/Conditions Yield (%) Purity (%)
Piperazine synthesis Pd(OAc)₂, Xantphos, Cs₂CO₃, 110°C, 24 h 70 95
Alkylation Thiophen-2-ylpropan-2-yl Br, Et₃N, 82°C, 12 h 58 90
Sulfonylation 4-NO₂C₆H₄SO₂Cl, Et₃N, DCM, 25°C, 6 h 48 98

Table 2: Spectroscopic Data Summary

Technique Key Peaks Assignment
¹H NMR δ 8.35 (d, 2H) 4-Nitrobenzenesulfonamide
IR 1345 cm⁻¹, 1520 cm⁻¹ S=O, NO₂

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.